molecular formula C5H10O5 B1210329 beta-D-Apiose CAS No. 36465-64-2

beta-D-Apiose

Cat. No. B1210329
CAS RN: 36465-64-2
M. Wt: 150.13 g/mol
InChI Key: ASNHGEVAWNWCRQ-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-apiose is a D-apiofuranose.

Scientific Research Applications

Enzymatic Synthesis and Characterization

  • beta-D-Apiose plays a crucial role in enzymatic processes, particularly in the conversion of UDP-alpha-d-glucuronic acid to UDP-alpha-d-xylose and UDP-alpha-d-apiose by the bifunctional enzyme UDP-apiose/UDP-xylose synthase. This reaction is significant in plant biochemistry, where beta-D-Apiose is unstable and is converted to alpha-d-apio-furanosyl-1,2-cyclic phosphate and UMP. This was demonstrated using real-time nuclear magnetic resonance (NMR) spectroscopy (Guyett et al., 2009).

Role in Plant Cell Wall Structure

  • The depletion of enzymes responsible for beta-D-Apiose synthesis, such as UDP-d-apiose/UDP-d-xylose synthases, results in significant structural changes in plant cell walls. This impacts the growth and cellular integrity of plants, leading to symptoms like growth arrest, cell death, and structural alterations in cell walls due to a deficiency in d-apiose (Ahn et al., 2006).

Functional Cloning and Characterization

  • In Arabidopsis, beta-D-Apiose biosynthesis involves the conversion of UDP-d-glucuronate to UDP-d-apiose. The enzyme catalyzing this reaction also forms UDP-d-xylose. Functional cloning and characterization of the enzyme UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis provides insights into the mechanism of beta-D-Apiose formation in plants (Mølhøj et al., 2003).

Enzymatic Mechanism Studies

  • Detailed studies on the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis help understand the complex biochemical processes involved in forming this unique sugar. This understanding is critical for insights into plant cell wall development and the role of beta-D-Apiose in these processes (Savino et al., 2019).

Biosynthesis Research

  • Research on the biosynthesis of beta-D-Apiose in plants, particularly the methods to stabilize UDP-apiose for studies and applications, is important for understanding and manipulating apiosyltransferases involved in the biosynthesis of apiosylated sugar chains and glycosides (Fujimori et al., 2019).

properties

CAS RN

36465-64-2

Product Name

beta-D-Apiose

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4+,5+/m0/s1

InChI Key

ASNHGEVAWNWCRQ-VPENINKCSA-N

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O)O)(CO)O

SMILES

C1C(C(C(O1)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)O)O)(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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